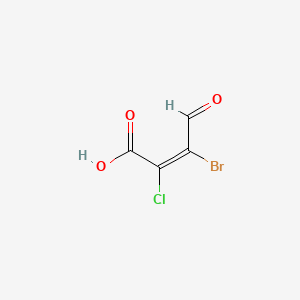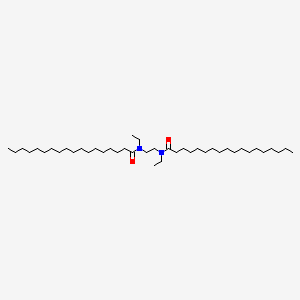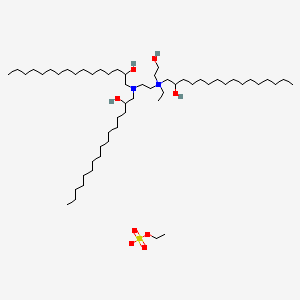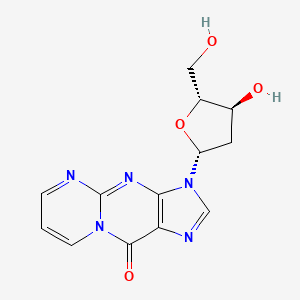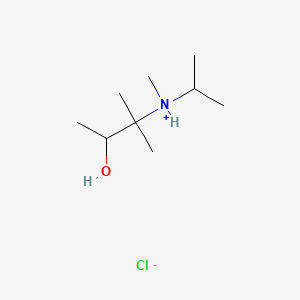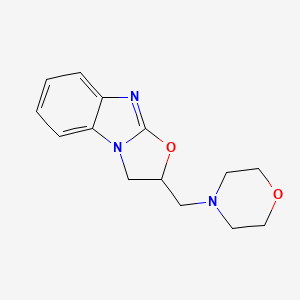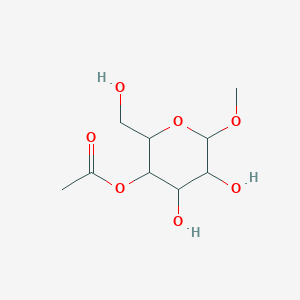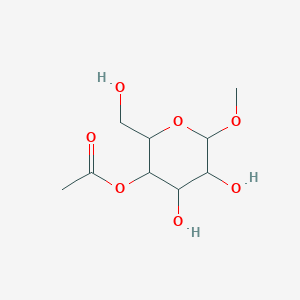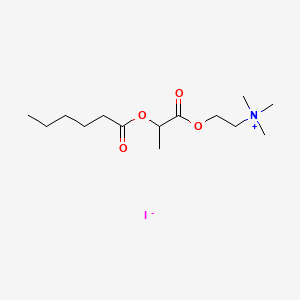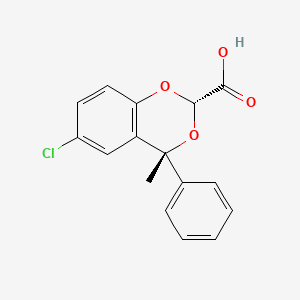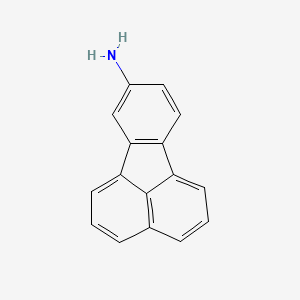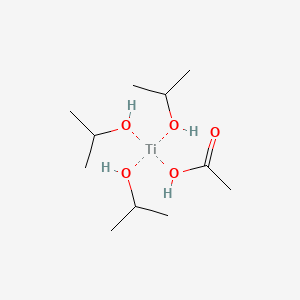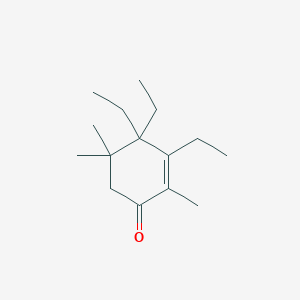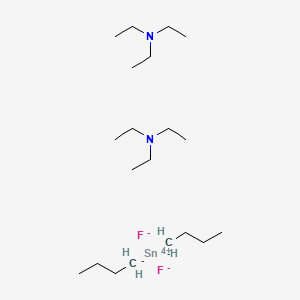
Dibutylbis(triethylamine)difluorotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylbis(triethylamine)difluorotin is an organotin compound with the molecular formula C20H46F2N2Sn. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutylbis(triethylamine)difluorotin typically involves the reaction of dibutyltin dichloride with triethylamine and a fluorinating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous solvents such as diethyl ether or tetrahydrofuran (THF).
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Continuous monitoring: To ensure the purity and yield of the product.
Purification steps: Including distillation and recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Dibutylbis(triethylamine)difluorotin undergoes various chemical reactions, including:
Substitution Reactions: Where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: Involving changes in the oxidation state of the tin atom.
Coordination Reactions: With ligands forming complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines and thiols. Conditions typically involve mild temperatures and inert atmospheres.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted organotin compounds are formed.
Oxidation Products: Higher oxidation state tin compounds.
Reduction Products: Lower oxidation state tin compounds.
Aplicaciones Científicas De Investigación
Dibutylbis(triethylamine)difluorotin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and other materials
Mecanismo De Acción
The mechanism of action of dibutylbis(triethylamine)difluorotin involves its interaction with molecular targets such as enzymes and cellular components. The compound can:
Inhibit enzyme activity: By binding to the active sites of enzymes.
Disrupt cellular processes: Through interaction with cellular membranes and proteins.
Induce oxidative stress: Leading to cell damage and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyltin dichloride
- Tributyltin fluoride
- Dibutyltin oxide
Uniqueness
Dibutylbis(triethylamine)difluorotin is unique due to its specific combination of triethylamine and fluorine atoms, which impart distinct chemical properties and reactivity compared to other organotin compounds. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in research and industrial applications .
Propiedades
Número CAS |
67924-24-7 |
|---|---|
Fórmula molecular |
C20H48F2N2Sn |
Peso molecular |
473.3 g/mol |
Nombre IUPAC |
butane;N,N-diethylethanamine;tin(4+);difluoride |
InChI |
InChI=1S/2C6H15N.2C4H9.2FH.Sn/c2*1-4-7(5-2)6-3;2*1-3-4-2;;;/h2*4-6H2,1-3H3;2*1,3-4H2,2H3;2*1H;/q;;2*-1;;;+4/p-2 |
Clave InChI |
BXPZAFSVFSKMTF-UHFFFAOYSA-L |
SMILES canónico |
CCC[CH2-].CCC[CH2-].CCN(CC)CC.CCN(CC)CC.[F-].[F-].[Sn+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


